1-Hexanol-d5
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Overview
Description
1-Hexanol-d5 is a deuterium-labeled version of 1-Hexanol, an organic alcohol with a six-carbon chain and a hydroxyl group at the end. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is used primarily in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties .
Preparation Methods
1-Hexanol-d5 can be synthesized through several methods. One common laboratory method involves the hydroboration-oxidation of 1-hexene. This process includes the addition of diborane (B2H6) to 1-hexene, followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). Industrially, 1-Hexanol is produced by the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium compounds .
Chemical Reactions Analysis
1-Hexanol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to hexanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to hexane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form hexyl chloride.
Esterification: It reacts with carboxylic acids in the presence of acid catalysts to form esters, such as hexyl acetate.
Scientific Research Applications
1-Hexanol-d5 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: It helps in the investigation of enzyme activities and metabolic processes.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the production of plasticizers, pharmaceuticals, and perfumes.
Mechanism of Action
1-Hexanol-d5 exerts its effects primarily through its interaction with biological membranes and enzymes. It uncouples mitochondrial respiration by a non-protonophoric mechanism, affecting the electron transport chain and ATP synthesis. This property makes it useful in studying mitochondrial function and energy metabolism .
Comparison with Similar Compounds
1-Hexanol-d5 is similar to other deuterium-labeled alcohols, such as:
- Methanol-d4
- Ethanol-d6
- Propanol-d7
- Butanol-d9
Compared to these compounds, this compound has a longer carbon chain, which affects its physical properties and reactivity. Its unique isotopic labeling makes it particularly valuable in studies requiring precise tracking of molecular transformations .
Properties
CAS No. |
64118-18-9 |
---|---|
Molecular Formula |
C6H9D5O |
Molecular Weight |
107.21 |
Purity |
95% min. |
Synonyms |
1-Hexan-5,5,6,6,6-d5-ol |
Origin of Product |
United States |
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